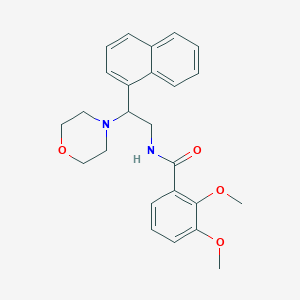
2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Routes : The synthesis of novel heterocyclic compounds involving reactions with α,ω-Dihalogenoalkanes to create heterocyclic and double proton sponges demonstrates an innovative approach to constructing complex molecules potentially including the target compound or its analogs. These molecules serve as polynitrogen organic receptors, showcasing the versatility of naphthalene derivatives in synthesizing biologically relevant compounds (Ozeryanskii et al., 2020).
Anticancer Activities : The preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions and their evaluation for potential cytotoxicity on various cell lines indicate the significance of morpholino-naphthalene derivatives in medicinal chemistry research, including anticancer studies (Nowak et al., 2014).
Antibacterial Activity : Research on halogenated hydrocarbon amination reactions has led to the discovery of compounds with notable antibacterial activities. The structural characterization of these molecules underscores the potential of naphthalene derivatives in developing new antibacterial agents (Cai Zhi, 2010).
Photophysical and Bioactive Properties
Fluorescent Chemosensors : Studies on naphthalene-based fluorescent chemosensors for Mg2+ and Ca2+ detection highlight the application of such compounds in biological imaging and metal ion sensing. The photophysical study provides insights into the design of efficient fluorescent materials for various analytical applications (Xiaoyan Xiang et al., 2013).
Photochromic Properties : The synthesis and analysis of morpholine-spirooxazine compounds reveal interesting photochromic properties that are influenced by solvent polarity. Such studies are fundamental for developing materials with potential applications in photoresponsive devices and molecular switches (Yang Zhi-fan, 2008).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, and others .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-23-12-6-11-21(24(23)30-2)25(28)26-17-22(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBACMRANDBUAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)
![8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411710.png)
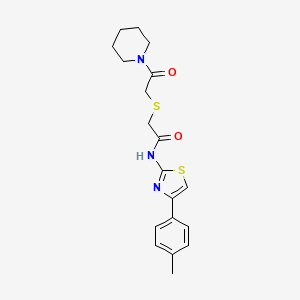
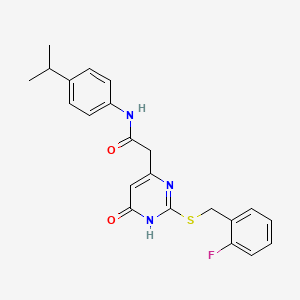
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)
![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)
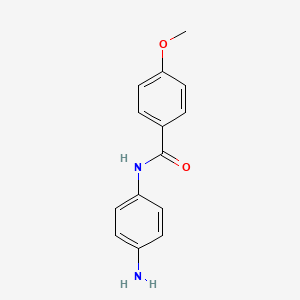
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
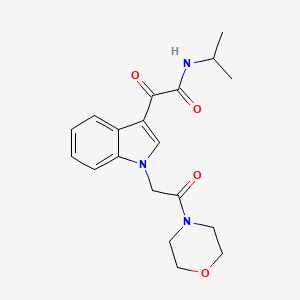
![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)
